
5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide
Overview
Description
5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-substituted-thiazol-2-chloroacetamides with 5-amino-1,3,4-thiadiazole-2-thiol via thial linkage . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific proteins and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1,3,4-thiadiazole-2-thiol
- 2-amino-5-(methylthio)-1,3,4-thiadiazole
- 1,3,4-thiadiazole derivatives with various substituents
Uniqueness
5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various applications .
Biological Activity
5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Synthesis
The structure of this compound features a thiadiazole ring, which is known for its ability to interact with numerous biological targets. The synthesis typically involves the reaction of suitable precursors under controlled conditions to yield high-purity products suitable for biological testing .
Anticancer Activity
Thiadiazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit critical enzymes involved in cancer cell proliferation:
- Inhibition of Enzymes : They target enzymes such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II, which are essential for nucleotide synthesis and DNA replication in cancer cells .
- Cell Cycle Effects : Studies using flow cytometry have demonstrated that treatment with this compound can alter cell cycle dynamics in tumor cells. For example, it increased the proportion of cells in the G0/G1 phase while reducing those in the S phase after 24 hours of treatment .
Antimicrobial Properties
The compound has also exhibited significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting vital cellular processes:
- Effectiveness Against Pathogens : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been investigated for other pharmacological properties:
- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Target Interactions : It interacts with various proteins involved in cell signaling and metabolism, including carbonic anhydrase and histone deacetylase.
- Biochemical Pathways : The compound influences multiple biochemical pathways that regulate cell growth and apoptosis, enhancing its therapeutic efficacy against tumors .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide, and how do reaction conditions influence yield?
The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate thiols. Key variables include solvent polarity (e.g., DMF or acetonitrile), temperature (80–100°C), and catalysts like Mn(II) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for thiosemicarbazide:CS₂) and purification via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- 1H/13C NMR : Confirms substitution patterns (e.g., methyl group at N-position, thiadiazole ring protons).
- IR : Validates carboxamide (C=O stretch at ~1650 cm⁻¹) and thiadiazole (C-S-C at ~680 cm⁻¹).
- Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]+ at m/z 231). Contradictions arise from solvent-induced shifts; deuterated DMSO is preferred for NMR to avoid peak splitting .
Q. What stability considerations are essential for handling 5-amino-N-methyl-1,3,4-thiadiazole derivatives?
The compound is stable under inert atmospheres but degrades in acidic/basic conditions. Storage at –20°C in amber vials minimizes photolytic cleavage of the thiadiazole ring. Purity (>95%) must be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) before biological assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve electronic structure ambiguities in this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing substituents on the thiadiazole ring lower LUMO energy, enhancing electrophilic interactions. Basis sets like 6-31G(d,p) and solvent models (PCM) improve accuracy .
Q. What experimental designs address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?
- Dose-response profiling : Use IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity.
- Mechanistic studies : Combine Western blotting (apoptosis markers) and ROS assays to differentiate cytotoxic pathways.
- Structural analogs : Compare with 5-ethyl or 5-cyclohexyl derivatives to isolate substituent effects .
Q. How do reaction intermediates influence the regioselectivity of thiadiazole alkylation?
Alkylating agents (e.g., iodomethane vs. benzyl chloride) dictate substitution at the 5-amino position. Steric hindrance from the N-methyl group directs electrophiles to the sulfur atom. Monitoring via TLC (ethyl acetate/hexane, 3:7) ensures intermediate purity .
Q. What strategies optimize in vitro-to-in vivo translation for this compound’s pharmacokinetic properties?
- Microsomal stability assays : Rat liver microsomes identify metabolic hotspots (e.g., methyl oxidation).
- Prodrug design : Mask the carboxamide with acetyl groups to enhance bioavailability.
- Plasma protein binding : Equilibrium dialysis quantifies unbound fractions .
Q. Methodological Guidance Table
Research Objective | Recommended Techniques | Key Parameters | References |
---|---|---|---|
Synthesis optimization | Reflux under N₂, column chromatography | Temp: 80°C; solvent: DMF | |
Biological activity profiling | MTT assay, flow cytometry | Incubation: 48h; [compound]: 1–100 µM | |
Structural elucidation | 2D NMR (COSY, HSQC), X-ray crystallography | Crystallization solvent: EtOH/water | |
Metabolic stability | LC-MS/MS with liver microsomes | NADPH concentration: 1 mM |
Properties
IUPAC Name |
5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-6-2(9)3-7-8-4(5)10-3/h1H3,(H2,5,8)(H,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCLLNXNIDTZAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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